MDR Cancer Cell Potency
Ardisiacrispin B demonstrates a markedly different cytotoxicity profile compared to the standard chemotherapeutic agent doxorubicin, particularly in drug-resistant cell lines. While doxorubicin's potency varies by over 6000-fold across sensitive and resistant lines, Ardisiacrispin B maintains a much narrower efficacy range, indicating reduced susceptibility to common resistance mechanisms [1].
| Evidence Dimension | Cytotoxicity (IC50) range across 9 cancer cell lines |
|---|---|
| Target Compound Data | IC50 range: 1.20 µM (CCRF-CEM sensitive leukemia) to 6.76 µM (HepG2 hepatocarcinoma) |
| Comparator Or Baseline | Doxorubicin: IC50 range: 0.02 µM (CCRF-CEM sensitive) to 122.96 µM (CEM/ADR5000 resistant leukemia) |
| Quantified Difference | Doxorubicin's IC50 ratio (resistant/sensitive) ≈ 6148; Ardisiacrispin B's ratio ≈ 5.6 |
| Conditions | Resazurin reduction assay; 9 cancer cell lines including sensitive and drug-resistant phenotypes (CCRF-CEM, CEM/ADR5000, MDA-MB-231, HCT116 p53+/+, HCT116 p53-/-, U87MG, U87MG.ΔEGFR, HepG2, HL-60) |
Why This Matters
For procurement in oncology research, Ardisiacrispin B offers a tool to study and potentially bypass multidrug resistance mechanisms, a key advantage over doxorubicin for experimental systems involving resistant phenotypes.
- [1] Mbaveng AT, Ndontsa BL, Kuete V, et al. A naturally occuring triterpene saponin ardisiacrispin B displayed cytotoxic effects in multi-factorial drug resistant cancer cells via ferroptotic and apoptotic cell death. Phytomedicine. 2018;43:78-85. DOI: 10.1016/j.phymed.2018.03.035. View Source
